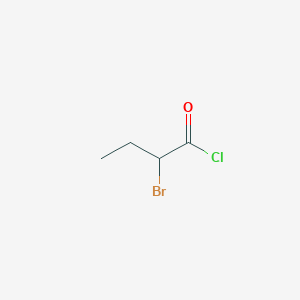

2-Bromobutyryl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromobutanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrClO/c1-2-3(5)4(6)7/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DROZQELYZZXYSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40871332 | |

| Record name | 2-Bromobutanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22118-12-3 | |

| Record name | 2-Bromobutanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22118-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromobutyryl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022118123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromobutanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromobutyryl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.705 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-bromobutanoyl chloride physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromobutanoyl chloride, a key bifunctional reagent in organic synthesis, offers a versatile platform for the introduction of the 2-bromobutanoyl moiety into a wide array of molecules. Its dual reactivity, stemming from the presence of both a reactive acyl chloride and a bromine atom on the alpha-carbon, makes it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceutical compounds and other bioactive agents. This technical guide provides a comprehensive overview of the physical and chemical properties of 2-bromobutanoyl chloride, detailed experimental protocols for its synthesis and common reactions, and a summary of its spectroscopic data.

Physicochemical Properties

2-Bromobutanoyl chloride is a colorless to pale yellow liquid with a pungent odor.[1] It is highly reactive and sensitive to moisture. The key physical and chemical properties are summarized in the tables below for easy reference.

Identification

| Property | Value |

| Chemical Name | 2-Bromobutanoyl chloride |

| Synonyms | 2-Bromobutyryl chloride, α-Bromobutyryl chloride |

| CAS Number | 22118-12-3[2] |

| Molecular Formula | C₄H₆BrClO[1] |

| Molecular Weight | 185.45 g/mol [2] |

| Canonical SMILES | CCC(C(=O)Cl)Br[2] |

| InChI Key | DROZQELYZZXYSX-UHFFFAOYSA-N[1] |

Physical Properties

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 151 °C at 760 mmHg | [3] |

| Melting Point | Not available (decomposes) | [4] |

| Density | 1.532 g/cm³ at 20 °C | [3] |

| Refractive Index | 1.480 | [3] |

| Solubility | Soluble in organic solvents (e.g., dichloromethane (B109758), ether); insoluble in water.[1] |

Chemical Properties and Reactivity

2-Bromobutanoyl chloride is a potent electrophile, a characteristic attributed to the electron-withdrawing nature of both the acyl chloride and the alpha-bromo substituent.[1] This high reactivity makes it an excellent acylating agent for a variety of nucleophiles.

Key Reactivity Highlights:

-

Reaction with Nucleophiles: It readily reacts with nucleophiles such as alcohols, amines, and thiols at the acyl carbon, leading to the formation of esters, amides, and thioesters, respectively. These reactions are typically carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

-

Moisture Sensitivity: 2-Bromobutanoyl chloride is highly susceptible to hydrolysis. In the presence of water, it rapidly hydrolyzes to form 2-bromobutanoic acid and hydrochloric acid. Therefore, it must be handled under anhydrous conditions.

-

Stability and Storage: To prevent degradation, 2-bromobutanoyl chloride should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

Experimental Protocols

Synthesis of 2-Bromobutanoyl Chloride

The most common method for the preparation of 2-bromobutanoyl chloride is the reaction of 2-bromobutanoic acid with thionyl chloride.

dot

Caption: Synthesis of 2-Bromobutanoyl Chloride.

Materials:

-

2-Bromobutanoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous reaction vessel (e.g., round-bottom flask)

-

Reflux condenser

-

Stirring apparatus

-

Distillation apparatus

Procedure:

-

In a fume hood, equip a dry round-bottom flask with a reflux condenser and a magnetic stirrer.

-

To the flask, add 2-bromobutanoic acid (1.0 equivalent).

-

Slowly add thionyl chloride (1.2 to 1.5 equivalents) to the flask at room temperature with stirring. The addition is exothermic and will be accompanied by the evolution of sulfur dioxide and hydrogen chloride gas. Ensure the reaction is well-ventilated.

-

After the initial vigorous reaction subsides, heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases.

-

Allow the reaction mixture to cool to room temperature.

-

The excess thionyl chloride can be removed by distillation under atmospheric pressure.

-

The crude 2-bromobutanoyl chloride is then purified by fractional distillation under reduced pressure.

Acylation of an Alcohol: Synthesis of Ethyl 2-bromobutanoate

This protocol describes the esterification of ethanol (B145695) with 2-bromobutanoyl chloride.

dot

Caption: Acylation of Ethanol.

Materials:

-

2-Bromobutanoyl chloride

-

Anhydrous ethanol

-

Anhydrous non-nucleophilic base (e.g., pyridine or triethylamine)

-

Anhydrous solvent (e.g., dichloromethane or diethyl ether)

-

Anhydrous reaction vessel

-

Stirring apparatus

Procedure:

-

In a dry reaction vessel under an inert atmosphere, dissolve anhydrous ethanol (1.0 equivalent) and the base (1.1 equivalents) in the anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 2-bromobutanoyl chloride (1.05 equivalents) in the anhydrous solvent to the cooled solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Upon completion, quench the reaction with water or a dilute aqueous acid solution (e.g., 1 M HCl).

-

Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

The crude ester can be purified by column chromatography on silica (B1680970) gel.

Acylation of an Amine: Synthesis of N-Phenyl-2-bromobutanamide

This protocol outlines the amidation of aniline (B41778) with 2-bromobutanoyl chloride.

dot

Caption: Acylation of Aniline.

Materials:

-

2-Bromobutanoyl chloride

-

Aniline

-

Anhydrous non-nucleophilic base (e.g., pyridine or triethylamine)

-

Anhydrous solvent (e.g., dichloromethane or THF)

-

Anhydrous reaction vessel

-

Stirring apparatus

Procedure:

-

In a dry reaction vessel under an inert atmosphere, dissolve aniline (1.0 equivalent) and the base (1.1 equivalents) in the anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 2-bromobutanoyl chloride (1.05 equivalents) in the anhydrous solvent to the cooled solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the reaction is complete (monitored by TLC).

-

Upon completion, dilute the reaction mixture with the solvent and wash sequentially with water, dilute aqueous acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

The crude amide can be purified by recrystallization or column chromatography on silica gel.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for 2-bromobutanoyl chloride. Actual values may vary slightly depending on the solvent and instrument used.

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.5 | Triplet | 1H | CH-Br |

| ~2.2 | Multiplet | 2H | -CH₂- |

| ~1.1 | Triplet | 3H | -CH₃ |

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O (acyl chloride) |

| ~55 | CH-Br |

| ~30 | -CH₂- |

| ~12 | -CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2975 | Medium-Strong | C-H stretch (alkane) |

| ~1790 | Strong | C=O stretch (acyl chloride) |

| ~1460 | Medium | C-H bend (alkane) |

| ~650 | Medium-Strong | C-Br stretch |

Mass Spectrometry

| m/z | Interpretation |

| 184/186 | Molecular ion peak (M⁺, due to ⁷⁹Br and ⁸¹Br isotopes) |

| 149 | [M - Cl]⁺ |

| 105/107 | [M - Br]⁺ |

| 57 | [C₄H₉]⁺ (loss of Br and COCl) |

Safety and Handling

2-Bromobutanoyl chloride is a corrosive and flammable liquid.[2] It causes severe skin burns and eye damage.[2] It is also harmful if swallowed or inhaled.

GHS Hazard Statements:

-

H226: Flammable liquid and vapor.[2]

-

H314: Causes severe skin burns and eye damage.[2]

-

H335: May cause respiratory irritation.

Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Store in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, and strong bases.

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Applications in Research and Drug Development

The unique structural features of 2-bromobutanoyl chloride make it a valuable building block in the synthesis of a variety of organic compounds.

-

Pharmaceutical Intermediates: It is used in the synthesis of various pharmaceutical intermediates where the 2-bromobutanoyl moiety is a key structural element. The bromine atom can be subsequently displaced by other nucleophiles to introduce further functionality.

-

Asymmetric Synthesis: The chiral center at the alpha-carbon allows for its use in stereoselective synthesis, leading to the preparation of enantiomerically pure compounds.

-

Derivatization Agent: It can be used to derivatize alcohols and amines for analytical purposes, such as chromatography, by introducing a UV-active or mass-spectrometry-friendly tag.

Conclusion

2-Bromobutanoyl chloride is a highly reactive and versatile reagent with significant applications in organic synthesis. A thorough understanding of its physical and chemical properties, coupled with strict adherence to safety protocols, is essential for its effective and safe utilization in the laboratory. The experimental procedures and spectroscopic data provided in this guide serve as a valuable resource for researchers, scientists, and drug development professionals working with this important chemical intermediate.

References

Synthesis of 2-Bromobutyryl Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2-bromobutyryl chloride from 2-bromobutyric acid, a critical chemical transformation for the production of various pharmaceutical intermediates and fine chemicals. This document outlines the prevalent synthetic methodologies, detailed experimental protocols, characterization data, and safety considerations.

Introduction

This compound is a reactive acyl chloride containing a bromine atom at the alpha-position, making it a valuable bifunctional reagent in organic synthesis. Its utility is particularly pronounced in the pharmaceutical industry, where it serves as a key building block for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). A notable application is in the synthesis of the anticonvulsant drug Levetiracetam (B1674943).[1][2] This guide focuses on the practical aspects of its preparation from 2-bromobutyric acid, providing researchers and drug development professionals with the necessary information for successful and safe synthesis.

Reaction Mechanism and Synthesis Overview

The most common and straightforward method for the synthesis of this compound is the reaction of 2-bromobutyric acid with a chlorinating agent, typically thionyl chloride (SOCl₂) or oxalyl chloride.[3] Thionyl chloride is often preferred for its cost-effectiveness and the fact that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification.[4]

The reaction proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid oxygen of 2-bromobutyric acid attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. Subsequent attack by the chloride ion on the carbonyl carbon and collapse of the intermediate yields the desired this compound, along with the gaseous byproducts SO₂ and HCl.

Alternatively, oxalyl chloride can be used, often with a catalytic amount of N,N-dimethylformamide (DMF), which can lead to higher yields (>85%) and fewer byproducts.[3] However, this guide will focus on the widely used thionyl chloride method.

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound from 2-bromobutyric acid using thionyl chloride.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2-Bromobutyric acid | ≥98% | Commercially available |

| Thionyl chloride (SOCl₂) | ≥99% | Commercially available |

| Anhydrous solvent (optional) | e.g., Dichloromethane, Toluene | Anhydrous |

| Round-bottom flask | - | Standard laboratory glassware |

| Reflux condenser | - | Standard laboratory glassware |

| Dropping funnel | - | Standard laboratory glassware |

| Heating mantle | - | Standard laboratory equipment |

| Magnetic stirrer and stir bar | - | Standard laboratory equipment |

| Gas trap (for HCl and SO₂) | - | Standard laboratory equipment |

| Vacuum distillation apparatus | - | Standard laboratory equipment |

Reaction Setup and Procedure

Caution: This reaction should be performed in a well-ventilated fume hood due to the evolution of toxic HCl and SO₂ gases. All glassware must be thoroughly dried to prevent hydrolysis of thionyl chloride and the product.

-

Charging the Flask: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, add 2-bromobutyric acid (1.0 equivalent).

-

Addition of Thionyl Chloride: Attach a reflux condenser to the central neck of the flask. To the side neck, attach a dropping funnel containing thionyl chloride (2.0 equivalents). The top of the reflux condenser should be connected to a gas trap containing a sodium hydroxide (B78521) solution to neutralize the evolved HCl and SO₂ gases.

-

Reaction: Slowly add the thionyl chloride to the 2-bromobutyric acid with stirring. The reaction is typically exothermic.

-

Heating: After the initial reaction subsides, heat the mixture to reflux (approximately 80-90°C) using a heating mantle. Maintain the reflux for 2-3 hours to ensure the reaction goes to completion.[5] The reaction progress can be monitored by the cessation of gas evolution.

-

Removal of Excess Thionyl Chloride: After cooling the reaction mixture to room temperature, remove the excess thionyl chloride by distillation at atmospheric pressure.

-

Purification: The crude this compound is then purified by vacuum distillation.[3]

Work-up and Purification

| Step | Parameter | Value |

| Purification Method | Vacuum Distillation | |

| Boiling Point | at 40 mmHg | 65°C |

| at atmospheric pressure | 151°C | |

| Note | The receiving flask should be cooled in an ice bath to ensure efficient condensation of the product. |

Data Presentation

Stoichiometry and Yield

| Reactant/Product | Molar Mass ( g/mol ) | Equivalents | Typical Yield (%) |

| 2-Bromobutyric acid | 167.00 | 1.0 | - |

| Thionyl chloride | 118.97 | 2.0 | - |

| This compound | 185.45 | - | 80-90 |

Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₄H₆BrClO |

| Molecular Weight | 185.45 g/mol [6] |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 151°C at 760 mmHg[] |

| Density | 1.59 g/cm³[] |

| ¹H NMR (CDCl₃, δ) | ~4.4 (dd, 1H, CHBr), ~2.2-2.0 (m, 2H, CH₂), ~1.1 (t, 3H, CH₃) |

| ¹³C NMR (CDCl₃, δ) | ~172 (C=O), ~55 (CHBr), ~30 (CH₂), ~12 (CH₃)[8][9] |

| IR (neat, cm⁻¹) | ~1790 (C=O, strong) |

Mandatory Visualizations

Caption: Reaction mechanism for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water to release HCl and SO₂ gases. Handle in a fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

This compound: Corrosive and a lachrymator. Causes severe skin burns and eye damage.[6] Handle with the same level of precaution as thionyl chloride.

-

Gaseous Byproducts: Hydrogen chloride and sulfur dioxide are toxic and corrosive. Ensure the reaction is conducted in a well-ventilated fume hood and that the off-gases are scrubbed through a basic solution.

-

Pressure: The reaction generates gas, so it should not be performed in a sealed vessel.

Applications in Drug Development

This compound is a key intermediate in the synthesis of numerous pharmaceutical compounds.[10] Its bifunctional nature allows for the introduction of a butyryl scaffold with a reactive bromine handle for further functionalization.

A significant application is in the synthesis of Levetiracetam , an anticonvulsant medication used to treat epilepsy.[1][2] In the synthesis of Levetiracetam, 2-bromobutyramide (derived from 2-bromobutyric acid) is a key precursor, and the related this compound can be utilized in similar synthetic strategies.[11] The chirality at the 2-position of this compound is crucial for the stereoselective synthesis of the enantiomerically pure (S)-Levetiracetam.[10]

Conclusion

The synthesis of this compound from 2-bromobutyric acid using thionyl chloride is a robust and widely used method. By following the detailed protocol and adhering to the necessary safety precautions outlined in this guide, researchers and drug development professionals can reliably produce this important synthetic intermediate. Careful control of reaction conditions and purification by vacuum distillation are key to obtaining a high yield of pure product, which is essential for its application in the synthesis of pharmaceuticals and other complex organic molecules.

References

- 1. CN102382027A - Method for preparing levetiracetam - Google Patents [patents.google.com]

- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 3. This compound | 22118-12-3 | Benchchem [benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 2-Bromobutanoyl chloride | C4H6BrClO | CID 90734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. This compound (22118-12-3) for sale [vulcanchem.com]

- 11. CN102020584A - Method for synthesizing intermediate L-2-aminobutyrylamide hydrochloride of chiral drug levetiracetam - Google Patents [patents.google.com]

An In-depth Technical Guide on the Reactivity of 2-Bromobutyryl Chloride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Bromobutyryl chloride is a bifunctional reagent of significant interest in organic synthesis and medicinal chemistry. Possessing two distinct reactive centers—a highly electrophilic acyl chloride and a bromine atom at the alpha-position—it offers a versatile platform for the synthesis of complex molecules. The acyl chloride facilitates rapid reactions with a wide range of nucleophiles through nucleophilic acyl substitution, while the α-bromo group can participate in subsequent nucleophilic substitution or elimination reactions. This guide provides a comprehensive analysis of its reactivity profile with common nucleophiles, presents quantitative data, details experimental protocols, and illustrates key reaction mechanisms and workflows relevant to drug development.

Core Reactivity Principles

The reactivity of this compound is governed by its two electrophilic sites:

-

Acyl Chloride Carbonyl Carbon: This is the primary site of reaction. The carbonyl carbon is highly electrophilic due to the strong electron-withdrawing effects of both the chlorine and oxygen atoms. It readily undergoes nucleophilic acyl substitution with a broad spectrum of nucleophiles, including amines, alcohols, thiols, and water.[1][2] These reactions are typically fast and exothermic.[][4]

-

α-Carbon: The carbon atom bearing the bromine is a secondary electrophilic site. The bromine atom can be displaced by nucleophiles via an SN2 mechanism . However, this reaction is generally slower than the initial acylation and is often sterically hindered.[1] The reactivity at this center is typically exploited after the acyl chloride has reacted.

Under most conditions, nucleophiles will react preferentially and rapidly with the acyl chloride group.[1] The subsequent fate of the α-bromo group depends on the reaction conditions and the nature of the nucleophile used.

Reactions with Nucleophiles: Mechanisms and Data

Reaction with N-Nucleophiles (Amines)

The reaction of this compound with primary and secondary amines is a robust and common method for forming amide bonds.[1][5][6] The reaction proceeds via a nucleophilic addition-elimination mechanism.[7] A base, such as triethylamine (B128534) or pyridine (B92270), is typically required to neutralize the hydrochloric acid (HCl) byproduct.[7]

-

Mechanism: The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon. This is followed by the elimination of the chloride ion to form the stable N-substituted 2-bromobutyramide.[7] The HCl generated is scavenged by the base.[8]

Table 1: Representative Data for Amidation Reactions

| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 6-chloroimidazo[1,2-b]pyridazin-3-amine | Pyridine | THF | Room Temp | - | 74[1] |

| p-Aminophenol | Excess Amine | Acetone | 0 to RT | 2.5 | 52[7] |

| General Primary Amine | Triethylamine | Dichloromethane | 0 to RT | - | High |

Reaction with O-Nucleophiles (Alcohols & Water)

This compound reacts with alcohols to form 2-bromobutyrate (B1202233) esters.[1] The reaction is a nucleophilic acyl substitution, where the alcohol's oxygen atom attacks the carbonyl carbon.[4][9] Similar to amidation, a base is used to neutralize the HCl byproduct.[9]

Table 2: Representative Data for Esterification Reactions

| Alcohol Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Primary Alcohol (General) | Pyridine | Dichloromethane | 0 to RT | 2-4 | High[9] |

| Hindered Alcohols (e.g., t-butanol) | Silver Cyanide | Benzene | Room Temp | 4-8 | High[10] |

Acyl chlorides are highly susceptible to hydrolysis. This compound reacts rapidly with water, even atmospheric moisture, to form 2-bromobutyric acid and HCl.[1][11] This necessitates that all reactions be conducted under anhydrous conditions using dry solvents and an inert atmosphere.[1][11]

Reaction with S-Nucleophiles (Thiols)

Thiols are excellent nucleophiles and react readily with this compound to form S-thioesters.[1] The high nucleophilicity of sulfur drives this reaction efficiently.[12][13] The reaction mechanism is analogous to that with amines and alcohols.

Application in Drug Development: Bifunctional Linkers

The dual reactivity of molecules like this compound makes them valuable as heterobifunctional linkers in drug development, particularly for creating antibody-drug conjugates (ADCs) or other bioconjugates.[14][15][16] A typical workflow involves a two-step process:

-

Amine Acylation: The highly reactive acyl chloride is first reacted with a primary amine, such as the ε-amino group of a lysine (B10760008) residue on a protein, to form a stable amide bond.[15]

-

Thiol Alkylation: The less reactive α-bromo group is then used to alkylate a thiol, such as the sulfhydryl group of a cysteine residue, forming a stable thioether bond.[15]

This controlled, sequential reactivity allows for the precise linking of different molecules, such as a targeting antibody and a cytotoxic payload.[17]

Detailed Experimental Protocols

Protocol: General N-acylation of a Primary Amine

This protocol is adapted from standard procedures for the N-acylation of primary amines with acyl chlorides.[7]

-

Materials:

-

Primary amine (1.0 equivalent)

-

This compound (1.1 equivalents)

-

Triethylamine (1.2 equivalents)

-

Anhydrous Dichloromethane (DCM)

-

1 M HCl (aqueous), Saturated NaHCO₃ (aqueous), Brine

-

Anhydrous Na₂SO₄ or MgSO₄

-

-

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the primary amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

-

Addition of Acyl Chloride: To the stirred solution, add this compound (1.1 eq.) dropwise via a syringe over 15-20 minutes. Maintain the temperature at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

-

Protocol: General Esterification of a Primary Alcohol

This protocol outlines a general procedure for the esterification of a primary alcohol.[9]

-

Materials:

-

Primary alcohol (1.0 equivalent)

-

This compound (1.1 equivalents)

-

Pyridine (1.2 equivalents)

-

Anhydrous Dichloromethane (DCM)

-

Saturated NaHCO₃ (aqueous), Brine

-

Anhydrous MgSO₄

-

-

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the primary alcohol (1.0 eq.) in anhydrous DCM. Cool the solution to 0 °C.

-

Addition of Reagents: To the stirred solution, add pyridine (1.2 eq.) followed by the slow, dropwise addition of this compound (1.1 eq.).

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Quenching: Cool the reaction to 0 °C and slowly add water to quench any unreacted acyl chloride.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO₃ solution, and brine.[9]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude ester by flash column chromatography or distillation under reduced pressure.

-

Conclusion

This compound is a highly reactive and versatile bifunctional reagent. Its chemistry is dominated by the rapid nucleophilic acyl substitution at the carbonyl carbon, which reliably forms amide, ester, and thioester linkages. The secondary reactivity of the α-bromo position provides a valuable handle for subsequent functionalization, a property that is effectively exploited in the construction of complex molecules and bioconjugates for drug development. A thorough understanding of its reactivity profile and careful control of reaction conditions, particularly the exclusion of moisture, are critical for its successful application in research and synthesis.

References

- 1. This compound | 22118-12-3 | Benchchem [benchchem.com]

- 2. savemyexams.com [savemyexams.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 13. researchgate.net [researchgate.net]

- 14. This compound (22118-12-3) for sale [vulcanchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Development of protein-binding bifunctional linkers for a new generation of dual-acting prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

An In-depth Technical Guide to the Mechanism of Action of 2-Bromobutyryl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromobutyryl chloride is a bifunctional reagent characterized by a highly reactive acyl chloride and a bromine atom at the alpha-position. Its primary mechanism of action is centered on its powerful electrophilicity, making it an efficient acylating agent. This guide provides a comprehensive overview of the chemical properties, reactivity, and a plausible biological mechanism of action of this compound. Detailed experimental protocols for its use in synthesis and as a hypothetical enzyme inhibitor are presented, alongside quantitative data and visualizations to facilitate its application in research and drug development.

Introduction

This compound (2-BBC) is a colorless to light yellow liquid with the chemical formula C₄H₆BrClO.[1][2] Its utility in organic synthesis stems from its two reactive sites: a highly electrophilic acyl chloride and a bromine atom on the adjacent carbon. The acyl chloride group readily participates in nucleophilic acyl substitution reactions with a variety of nucleophiles, including amines, alcohols, and thiols.[3] The presence of the alpha-bromo group further enhances the reactivity of the carbonyl carbon and provides a secondary site for subsequent nucleophilic substitution. This dual reactivity makes 2-BBC a valuable building block for the synthesis of pharmaceuticals and for the modification of biomolecules to probe their structure and function.[1][4]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is provided below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 22118-12-3 | [5][6] |

| Molecular Formula | C₄H₆BrClO | [5][6] |

| Molecular Weight | 185.45 g/mol | [7] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 151 °C at 760 mmHg | [5] |

| Density | 1.59 g/cm³ | [5] |

| Refractive Index | 1.48 | [5] |

| Solubility | Soluble in organic solvents (e.g., ether, THF, dichloromethane); reacts with water. | [1][2] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Features | Reference(s) |

| ¹H NMR (CDCl₃) | Chemical shifts are influenced by the electron-withdrawing acyl chloride and bromine. Protons on the carbon bearing the bromine are typically deshielded. | [8] |

| ¹³C NMR (CDCl₃) | The carbonyl carbon exhibits a characteristic chemical shift in the downfield region. The carbon attached to the bromine is also significantly deshielded. | [8] |

| FTIR (neat) | Strong C=O stretch characteristic of an acyl chloride (typically 1780-1815 cm⁻¹). C-Br stretch is also observable (typically 500-600 cm⁻¹). | [9][10] |

| Mass Spectrometry | The mass spectrum will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in M+ and M+2 peaks. | [7] |

Chemical Mechanism of Action: Nucleophilic Acyl Substitution

The core mechanism of action of this compound is nucleophilic acyl substitution. The carbonyl carbon is highly electrophilic due to the inductive electron withdrawal by both the oxygen and chlorine atoms. This makes it susceptible to attack by nucleophiles.

The reaction proceeds through a tetrahedral intermediate. The nucleophile attacks the carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. The carbonyl group then reforms with the expulsion of the chloride ion, which is an excellent leaving group. The presence of the alpha-bromo group further increases the electrophilicity of the carbonyl carbon.

Biological Mechanism of Action: A Hypothetical Model as a GSK-3β Inhibitor

While specific studies detailing the biological signaling pathways directly targeted by this compound are limited, its chemical reactivity suggests a plausible role as a covalent inhibitor of enzymes, such as kinases. Glycogen (B147801) Synthase Kinase 3 beta (GSK-3β) is a serine/threonine kinase implicated in numerous cellular processes and diseases, including Alzheimer's disease and diabetes.[11][12] Many small molecule inhibitors of GSK-3β have been developed.

We propose a hypothetical mechanism where this compound acts as an irreversible inhibitor of GSK-3β. The inhibition would proceed in two steps:

-

Acylation of a nucleophilic residue: A nucleophilic amino acid residue in or near the ATP-binding pocket of GSK-3β, such as a lysine (B10760008) or cysteine, attacks the electrophilic carbonyl carbon of this compound. This results in the formation of a stable covalent amide or thioester bond, effectively acylating the enzyme.

-

Irreversible inhibition: This covalent modification would block the binding of ATP or the substrate, leading to irreversible inhibition of the kinase activity.

The following diagram illustrates the Wnt/β-catenin signaling pathway, a major pathway regulated by GSK-3β. Inhibition of GSK-3β in this pathway leads to the stabilization and nuclear translocation of β-catenin, activating the transcription of target genes.

Experimental Protocols

Synthesis of N-benzyl-2-bromobutanamide

This protocol describes a general procedure for the acylation of a primary amine with this compound.

Materials:

-

This compound

-

Triethylamine (B128534) (Et₃N)

-

Anhydrous dichloromethane (B109758) (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.1 eq) in anhydrous DCM dropwise to the stirred amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or silica (B1680970) gel column chromatography.

Determination of GSK-3β Inhibition (IC₅₀)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against GSK-3β.

Materials:

-

Recombinant human GSK-3β

-

GSK-3β substrate peptide

-

ATP

-

This compound (or other test inhibitor)

-

Assay buffer (e.g., Tris-HCl with MgCl₂ and DTT)

-

Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

96-well plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add the assay buffer, GSK-3β enzyme, and the substrate peptide.

-

Add the serially diluted inhibitor to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction for a specific time at a controlled temperature (e.g., 30 °C).

-

Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

-

Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[13][14]

Quantitative Data on Reactivity and Toxicity

Table 3: Comparative Reactivity of Acyl Halides

| Acyl Halide | Relative Reactivity | Factors Influencing Reactivity |

| Acyl Fluoride | Least Reactive | Strong C-F bond, F⁻ is a poor leaving group. |

| Acyl Chloride | More Reactive | Weaker C-Cl bond than C-F, Cl⁻ is a good leaving group. |

| Acyl Bromide | Most Reactive | Weakest C-Br bond, Br⁻ is an excellent leaving group. |

Note: The reactivity of this compound is enhanced compared to butyryl chloride due to the electron-withdrawing effect of the alpha-bromo substituent.

Table 4: Toxicological Data for this compound

| Toxicity Endpoint | Value | Reference(s) |

| Acute Oral Toxicity (LD₅₀) | No data available | [14] |

| Acute Dermal Toxicity (LD₅₀) | No data available | [14] |

| Acute Inhalation Toxicity (LC₅₀) | No data available | [14] |

| Skin Corrosion/Irritation | Causes severe skin burns | [13] |

| Eye Damage/Irritation | Causes serious eye damage | [13] |

Note: Due to its high reactivity, this compound is expected to be highly corrosive and toxic upon direct contact. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Conclusion

This compound is a versatile and highly reactive bifunctional reagent with a primary mechanism of action rooted in nucleophilic acyl substitution. Its ability to efficiently acylate a wide range of nucleophiles makes it a valuable tool in organic synthesis. While its specific interactions with biological signaling pathways are not well-documented, its reactivity profile suggests its potential as a covalent modifier of enzymes, as illustrated by the hypothetical inhibition of GSK-3β. The experimental protocols provided in this guide offer a starting point for researchers to utilize this compound in the synthesis of novel compounds and for probing biological systems. Caution is advised when handling this compound due to its corrosive nature.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 22118-12-3 | Benchchem [benchchem.com]

- 4. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of inhibitors targeting glycogen synthase kinase-3β for human diseases: Strategies to improve selectivity [ouci.dntb.gov.ua]

- 6. protocols.io [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. FTIR [terpconnect.umd.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. ahajournals.org [ahajournals.org]

- 12. benchchem.com [benchchem.com]

- 13. courses.edx.org [courses.edx.org]

- 14. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 2-Bromobutyryl Chloride in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromobutyryl chloride (CAS No: 22118-12-3), a crucial reagent in organic synthesis. Due to its high reactivity, understanding its solubility and behavior in various solvents is paramount for its effective use in research and development.

Overview of this compound

This compound is a colorless to light yellow liquid with the molecular formula C₄H₆BrClO.[1][2][3] It possesses a reactive acyl chloride functional group and a bromine atom on the alpha-carbon, making it a versatile building block in the synthesis of pharmaceuticals and other complex organic molecules.[2][3] Its utility is largely dictated by the high electrophilicity of the acyl chloride, which readily undergoes nucleophilic substitution reactions.[2]

Qualitative Solubility of this compound

Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents

| Solvent Class | Common Solvents | Qualitative Solubility/Reactivity | Reference |

| Aprotic Halogenated | Dichloromethane (B109758) (CH₂Cl₂), Chloroform (CHCl₃) | Soluble | [1] |

| Aprotic Ethers | Diethyl ether ((C₂H₅)₂O), Tetrahydrofuran (THF) | Soluble | [2][3] |

| Protic Alcohols | Ethanol (C₂H₅OH), Methanol (CH₃OH) | Reactive (Solvolysis) | [2][3] |

| Protic Amines | Pyridine, Triethylamine | Reactive (Aminolysis) | [2] |

| Aprotic Ketones | Acetone ((CH₃)₂CO) | Likely Soluble | |

| Aprotic Esters | Ethyl acetate (B1210297) (CH₃COOC₂H₅) | Likely Soluble | |

| Aprotic Nitriles | Acetonitrile (CH₃CN) | Likely Soluble | |

| Aprotic Aromatic | Toluene (C₆H₅CH₃) | Likely Soluble | |

| Aprotic Alkanes | Hexane (C₆H₁₄) | Likely Soluble | |

| Protic Aqueous | Water (H₂O) | Reactive (Hydrolysis), Insoluble/Slightly Soluble | [2][3][5] |

Note: "Likely Soluble" indicates that while not explicitly stated for this compound, general principles of "like dissolves like" and the known solubility of similar acyl halides suggest good solubility. The primary concern with many of these solvents is ensuring they are anhydrous to prevent degradation of the this compound.

Experimental Protocol for Solubility Determination of a Reactive Acyl Halide

Due to the reactive nature of this compound, a standard solubility determination protocol must be adapted to account for its sensitivity to moisture and nucleophiles. The following protocol is a recommended procedure for qualitatively or semi-quantitatively assessing its solubility in a given anhydrous solvent.

Objective: To determine if this compound is soluble, partially soluble, or insoluble in a specific anhydrous solvent at a given concentration and temperature.

Materials:

-

This compound

-

Anhydrous solvent of interest (e.g., dichloromethane, diethyl ether, hexane)

-

Dry glassware (e.g., small vials or test tubes with caps)

-

Inert gas supply (e.g., nitrogen or argon)

-

Micropipettes or syringes for accurate liquid transfer

-

Vortex mixer

-

Temperature-controlled environment (e.g., water bath)

Methodology:

-

Preparation of Glassware and Solvent:

-

Thoroughly dry all glassware in an oven at >100°C for several hours and cool in a desiccator.

-

Use a high-purity, anhydrous grade of the solvent. If necessary, further dry the solvent using appropriate methods (e.g., distillation from a drying agent).

-

-

Inert Atmosphere:

-

Conduct the entire experiment under an inert atmosphere (nitrogen or argon) to prevent hydrolysis from atmospheric moisture. This can be achieved in a glove box or by using a Schlenk line.

-

-

Solubility Test:

-

In a dry vial under an inert atmosphere, add a precise volume of the anhydrous solvent (e.g., 1.0 mL).

-

Allow the solvent to equilibrate to the desired temperature (e.g., room temperature, ~20-25°C).

-

Carefully add a small, known amount of this compound to the solvent. For a qualitative assessment, start with a small drop or a few milligrams. For a semi-quantitative test, aim for a specific concentration (e.g., 10 mg/mL).

-

Cap the vial tightly.

-

-

Observation and Mixing:

-

Vortex the mixture for 30-60 seconds.

-

Visually inspect the solution against a contrasting background.

-

Soluble: The solution is clear and homogenous with no visible particles or cloudiness.

-

Partially Soluble: The solution is cloudy, or some solid/liquid particles remain undissolved.

-

Insoluble: The this compound does not dissolve and remains as a separate phase.

-

-

If the substance does not dissolve, the mixture can be gently warmed (if appropriate for the solvent's boiling point) and observed again. Note any temperature-dependent solubility.

-

-

Documentation:

-

Record the solvent used, the approximate concentration tested, the temperature, and the observed solubility.

-

Note any signs of reaction, such as fuming (indicating reaction with trace moisture to produce HCl) or color change.

-

Visualizing Experimental and Logical Workflows

To further clarify the processes involved with this compound, the following diagrams illustrate key workflows.

Caption: A flowchart of the experimental protocol for determining the solubility of this compound.

Caption: The primary nucleophilic substitution reactions of this compound.

Conclusion

This compound is a reactive chemical that is generally soluble in common anhydrous aprotic organic solvents such as dichloromethane and diethyl ether. It is reactive towards protic solvents like water and alcohols, undergoing hydrolysis and alcoholysis, respectively. When handling this compound, it is crucial to use anhydrous conditions and an inert atmosphere to prevent degradation. The provided experimental protocol offers a framework for safely assessing its solubility in various solvents, which is essential for its successful application in synthetic chemistry.

References

2-Bromobutyryl Chloride: A Comprehensive Technical Overview of Key Identifiers

For Immediate Release

This technical guide serves as a centralized resource for researchers, scientists, and professionals in drug development, providing essential identification parameters for 2-Bromobutyryl chloride. The following sections detail the standardized nomenclature and molecular descriptors crucial for accurate documentation, database searches, and regulatory submissions.

Core Chemical Identifiers

The accurate identification of chemical compounds is fundamental to scientific research and development. For this compound, several standardized identifiers are used globally. These include the IUPAC name for systematic nomenclature, the SMILES string for a linear representation of the molecular structure, and the InChI and InChIKey for unique, layered textual representation.

| Identifier Type | Value |

| IUPAC Name | 2-bromobutanoyl chloride[1][2][3][4] |

| SMILES | CCC(C(=O)Cl)Br[1][2][4] |

| InChI | InChI=1S/C4H6BrClO/c1-2-3(5)4(6)7/h3H,2H2,1H3[1][2][5] |

| InChIKey | DROZQELYZZXYSX-UHFFFAOYSA-N[1][3][4] |

Experimental Protocols

Due to the nature of this document focusing on the fundamental identifiers of this compound, detailed experimental protocols for its use are not within the current scope. This compound is primarily used as a reagent in organic synthesis.[3][5] Researchers interested in specific applications, such as the acylation of proteins or the synthesis of pharmaceutical intermediates, should consult relevant literature for detailed experimental procedures.[1]

Logical Relationships of Identifiers

The following diagram illustrates the relationship between the common name of the compound and its primary chemical identifiers.

Caption: Relationship between the common name and its key chemical identifiers.

References

- 1. This compound (22118-12-3) for sale [vulcanchem.com]

- 2. 2-Bromobutanoyl chloride | C4H6BrClO | CID 90734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 22118-12-3 | Benchchem [benchchem.com]

- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. CAS 22118-12-3: 2-Bromobutanoyl chloride | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to the Safe Handling and Storage of 2-Bromobutyryl Chloride

For researchers, scientists, and drug development professionals, the safe management of reactive chemical intermediates is paramount. 2-Bromobutyryl chloride (CAS No. 22118-12-3), a key building block in pharmaceutical synthesis, demands rigorous adherence to safety protocols due to its hazardous properties.[1][2][3] This guide provides a comprehensive overview of the necessary precautions for handling and storing this compound to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is a flammable, corrosive, and moisture-sensitive liquid that can cause severe skin burns and eye damage.[4][5][6][7][8] It is also classified as a lachrymator, meaning it can cause tearing, and has a strong, unpleasant odor.[6][9] Understanding its classification under the Globally Harmonized System (GHS) is crucial for recognizing its potential dangers.

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor[4][8] |

| Corrosive to Metals | Category 1 | H290: May be corrosive to metals[4][8] |

| Skin Corrosion/Irritation | Sub-category 1B | H314: Causes severe skin burns and eye damage[4][5][8] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage[7][9] |

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and for anticipating its behavior under various conditions.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C4H6BrClO[1][3] |

| Molecular Weight | 185.45 g/mol [1][7] |

| Appearance | Colorless to light yellow liquid[1][3] |

| Boiling Point | 151 °C at 760 mmHg[1][10] |

| Flash Point | 48.8 °C[10] |

| Density | 1.59 g/cm³[1][10] |

| Vapor Pressure | 3.74 mmHg at 25°C[10] |

| Solubility | Soluble in organic solvents (e.g., ether, alcohol); reacts with water.[1][3] |

Handling and Storage Protocols

Proper handling and storage are critical to prevent accidents and exposure. The following protocols are based on established safety guidelines.

Given the hazardous nature of this compound, robust engineering controls and appropriate PPE are mandatory.

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][4]

-

Eye and Face Protection: Wear tightly fitting safety goggles and a face shield (minimum 8 inches).[11]

-

Skin Protection: Use chemically resistant gloves (inspect before use) and wear protective clothing to prevent skin contact.[4][9]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[4]

Adherence to the following practices will minimize the risk of exposure and accidents:

-

Avoid contact with skin, eyes, and clothing.[12]

-

Do not breathe vapors or mist.[5]

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[4][5]

-

Take precautionary measures against static discharge.[12]

-

Handle under an inert, dry gas.[5]

-

Ground and bond containers and receiving equipment.[4]

-

Use non-sparking tools.[4]

-

Wash hands thoroughly after handling.[4]

Proper storage is crucial to maintain the stability of this compound and prevent hazardous reactions.

-

Store away from incompatible materials such as oxidizing agents, strong acids, strong bases, and water.[5][13]

-

Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[11][12]

-

Recommended storage temperature is 2-8 °C.[11]

Table 3: Incompatible Materials and Hazardous Decomposition Products

| Incompatible Materials | Hazardous Decomposition Products |

| Strong oxidizing agents, Strong acids, Strong bases, Water/Moisture[5][9][13] | Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen halides, Hydrogen chloride gas[6][9] |

Experimental Workflow for Safe Handling

The following diagram outlines the logical workflow for safely handling this compound from receipt to disposal.

References

- 1. This compound (22118-12-3) for sale [vulcanchem.com]

- 2. This compound | 22118-12-3 | Benchchem [benchchem.com]

- 3. CAS 22118-12-3: 2-Bromobutanoyl chloride | CymitQuimica [cymitquimica.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. canbipharm.com [canbipharm.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. 2-Bromobutanoyl chloride | C4H6BrClO | CID 90734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. fishersci.de [fishersci.de]

- 10. lookchem.com [lookchem.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. combi-blocks.com [combi-blocks.com]

- 13. fishersci.com [fishersci.com]

Spectroscopic Data and Analysis of 2-Bromobutyryl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the spectroscopic data available for 2-Bromobutyryl chloride (CAS No. 22118-12-3), a key reagent in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering valuable insights for its identification, characterization, and use in research and development.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized below. The data has been compiled from various sources and predictive models.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR): The proton NMR spectrum of this compound is expected to exhibit signals corresponding to the three distinct proton environments in the molecule.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ (Methyl) | 1.1 - 1.3 | Triplet | ~7 |

| CH₂ (Methylene) | 2.0 - 2.3 | Multiplet | - |

| CH-Br (Methine) | 4.3 - 4.5 | Triplet | ~7 |

¹³C NMR (Carbon NMR): The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carbonyl) | 170 - 175 |

| CH-Br (Methine) | 50 - 55 |

| CH₂ (Methylene) | 30 - 35 |

| CH₃ (Methyl) | 10 - 15 |

Infrared (IR) Spectroscopy Data

The infrared spectrum of this compound is characterized by strong absorptions corresponding to the carbonyl and carbon-halogen bonds.

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |

| C=O (Acid Chloride) | 1770 - 1810 | Strong |

| C-H (Alkyl) | 2850 - 3000 | Medium-Strong |

| C-Br (Alkyl Halide) | 550 - 650 | Medium |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not widely published. However, the following are general methodologies applicable to the analysis of reactive liquid acyl chlorides.

NMR Spectroscopy

-

Sample Preparation: Due to the reactivity of this compound with protic solvents, all glassware must be thoroughly dried. The sample (typically 5-20 mg) is dissolved in an appropriate deuterated solvent (e.g., chloroform-d, CDCl₃) that has been stored over molecular sieves to ensure it is anhydrous. The solution is then transferred to a dry NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a field strength of 300 MHz or higher. For ¹³C NMR, proton decoupling is generally employed to simplify the spectrum and improve the signal-to-noise ratio.

Infrared (IR) Spectroscopy

-

Sample Preparation: For liquid samples like this compound, a thin film is prepared between two salt plates (e.g., NaCl or KBr). A drop of the neat liquid is placed on one plate, and the second plate is carefully placed on top to create a thin, uniform film. Care must be taken to perform this in a dry environment (e.g., a glove box or under a nitrogen atmosphere) to prevent hydrolysis of the acyl chloride.

-

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean, empty salt plates is typically recorded first and automatically subtracted from the sample spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide to the Stereogenic Center of 2-Bromobutyryl Chloride

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-Bromobutyryl chloride is a reactive acyl chloride of significant interest in organic synthesis, particularly within the pharmaceutical industry. Its value is greatly enhanced by the presence of a stereogenic center at the second carbon (C2) of its butanoyl chain. This chirality means the molecule exists as a pair of non-superimposable mirror images, or enantiomers, designated (R)-2-Bromobutyryl chloride and (S)-2-Bromobutyryl chloride. The distinct three-dimensional arrangement of these enantiomers leads to different interactions with other chiral molecules, a critical consideration in the development of stereochemically pure active pharmaceutical ingredients (APIs). This guide provides a detailed examination of this stereogenic center, covering its structural implications, synthesis, resolution of its precursor, and its application as a chiral building block in drug development.

The Stereogenic Center and Molecular Structure

A stereogenic center is a point in a molecule, typically a carbon atom, that is bonded to four different groups. The specific spatial arrangement of these groups results in stereoisomers. In this compound, the carbon atom at the second position (C2 or the α-carbon) is bonded to a hydrogen atom (H), a bromine atom (Br), an ethyl group (-CH₂CH₃), and a carbonyl chloride group (-COCl).[1][2] This configuration makes C2 a stereogenic center, giving rise to two distinct enantiomers.

The absolute configuration of each enantiomer is designated using the Cahn-Ingold-Prelog (CIP) priority rules. The differential spatial arrangement of these enantiomers is the basis for their unique optical activities and their specific interactions in chiral environments, such as biological systems.

Caption: Enantiomers of this compound.

Physicochemical and Chiroptical Properties

This compound is a colorless to light yellow liquid that is highly reactive, particularly towards nucleophiles, due to the electrophilic nature of the acyl chloride group.[2][3] It is soluble in common organic solvents and reacts with water.[1][2][3]

General Physicochemical Data

The following table summarizes the key physicochemical properties of racemic this compound.

| Property | Value |

| Molecular Formula | C₄H₆BrClO[1][4] |

| Molecular Weight | 185.45 g/mol [1][4] |

| CAS Number | 22118-12-3[1][5] |

| Density | 1.59 g/cm³ at 20°C[1] |

| Boiling Point | 151°C at 760 mmHg[1][6] |

| Flash Point | 49°C[1] |

| Refractive Index | ~1.49[1] |

| Solubility | Soluble in organic solvents (ether, alcohol); slightly soluble or insoluble in water.[1][3] |

Chiroptical Properties

While enantiomers share identical physical properties such as boiling point and density, they differ in their interaction with plane-polarized light. One enantiomer will rotate the light in a clockwise (+) direction (dextrorotatory), while the other will rotate it in a counter-clockwise (-) direction (levorotatory) to an equal magnitude. The specific rotation values for the pure enantiomers of this compound are not widely reported, but their precursor, 2-bromobutyric acid, has known enantiomers ((R)-enantiomer CAS: 2681-94-9, (S)-enantiomer CAS: 32659-49-7) which can be resolved.

Synthesis and Chiral Resolution

Synthesis of Racemic this compound

The most common laboratory and industrial synthesis of this compound involves the reaction of its corresponding carboxylic acid, 2-bromobutyric acid, with a chlorinating agent such as thionyl chloride (SOCl₂).[1][3] This reaction proceeds via a nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by a chlorine atom.

Caption: Synthesis of Racemic this compound.

Experimental Protocol: Synthesis from 2-Bromobutyric Acid

Objective: To synthesize racemic this compound from racemic 2-bromobutyric acid.

Materials:

-

Racemic 2-bromobutyric acid

-

Thionyl chloride (SOCl₂)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a fume hood, equip a round-bottom flask with a reflux condenser. Ensure all glassware is dry to prevent hydrolysis.

-

Charge the flask with racemic 2-bromobutyric acid.

-

Add an excess of thionyl chloride (typically 1.5-2.0 equivalents) to the flask.

-

Gently heat the mixture to reflux and maintain for 2-3 hours. The reaction generates gaseous byproducts (SO₂ and HCl), which should be vented appropriately.[1]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Purify the crude this compound by fractional distillation under reduced pressure to remove excess thionyl chloride and any impurities.

Chiral Resolution of the Precursor Acid

Since enantiomers have identical physical properties, direct separation of racemic this compound is difficult. A common strategy is to resolve the precursor, racemic 2-bromobutyric acid, into its individual enantiomers first. This is typically achieved by forming diastereomeric salts with a single enantiomer of a chiral base (e.g., (R)-1-phenylethylamine or strychnine).[7] Diastereomers have different physical properties, including solubility, which allows them to be separated by fractional crystallization.[7][] Once separated, the pure enantiomeric acid can be recovered and then converted to the corresponding enantiomerically pure acyl chloride.

Caption: Workflow for chiral resolution and synthesis.

Applications in Asymmetric Synthesis and Drug Development

The primary utility of enantiomerically pure this compound lies in its role as a chiral building block, or "synthon," in asymmetric synthesis.[1] The stereochemistry of a drug is crucial, as different enantiomers can have vastly different pharmacological and toxicological profiles. The use of a pre-resolved chiral intermediate like (R)- or (S)-2-Bromobutyryl chloride ensures that the desired stereogenic center is incorporated into the final API with high fidelity.

The compound's bifunctionality—a reactive acyl chloride for forming amide or ester bonds and a bromine atom that can be substituted via nucleophilic reactions—makes it a versatile intermediate for constructing more complex molecules.[1] For instance, it is a key precursor in the synthesis of certain pharmaceuticals, including the anticonvulsant medication Levetiracetam.

Caption: Role in asymmetric synthesis of an API.

Conclusion

The stereogenic center at the C2 position of this compound is the defining feature that elevates its importance from a simple reactive chemical to a valuable intermediate in the synthesis of complex, stereochemically defined molecules. Understanding the nature of this chirality, the methods for resolving its precursor, and its application in asymmetric synthesis is fundamental for professionals in drug discovery and development. The ability to leverage such chiral building blocks is essential for the efficient and controlled synthesis of single-enantiomer pharmaceuticals, leading to safer and more effective therapeutic agents.

References

- 1. This compound (22118-12-3) for sale [vulcanchem.com]

- 2. CAS 22118-12-3: 2-Bromobutanoyl chloride | CymitQuimica [cymitquimica.com]

- 3. This compound | 22118-12-3 | Benchchem [benchchem.com]

- 4. 2-Bromobutanoyl chloride | C4H6BrClO | CID 90734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. lookchem.com [lookchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols for Protein Acylation Studies Using 2-Bromobutyryl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein acylation is a crucial post-translational modification (PTM) that plays a significant role in regulating a wide array of cellular processes, including signal transduction, gene expression, and metabolism.[1][2] Among the various types of acylation, the introduction of a butyryl group onto lysine (B10760008) residues (butyrylation) has emerged as an important regulatory mechanism. 2-Bromobutyryl chloride is a reactive chemical reagent that can be utilized to introduce a butyryl group, along with a reactive bromine handle, onto proteins. This dual functionality makes it a valuable tool for researchers studying protein function, identifying enzyme substrates, and developing novel therapeutics.

The acyl chloride group of this compound readily reacts with nucleophilic residues on proteins, primarily the ε-amino group of lysine, to form a stable amide bond. The presence of the bromine atom on the incorporated acyl chain provides a site for further chemical derivatization, enabling the attachment of reporter tags (e.g., fluorophores, biotin) for visualization and affinity purification, or for the development of chemical probes to study protein-protein interactions.

These application notes provide detailed protocols for the use of this compound in protein acylation studies, guidance on the quantitative analysis of the modification, and an overview of its application in drug development.

Data Presentation

Table 1: Recommended Reaction Conditions for Protein Acylation with this compound

| Parameter | Recommended Condition | Notes |

| Protein Concentration | 1-10 mg/mL | Higher concentrations can lead to aggregation. |

| Reaction Buffer | Phosphate-buffered saline (PBS), pH 7.2-8.0 | Avoid amine-containing buffers like Tris, as they will compete with the protein for acylation. |

| This compound Molar Excess | 10-50 fold (over protein) | The optimal ratio depends on the number of accessible lysines and the desired degree of labeling. |

| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can help to control the reaction rate and minimize protein degradation. |

| Reaction Time | 1-4 hours | The reaction progress should be monitored to determine the optimal time. |

| Quenching Reagent | 1 M Glycine or Tris buffer, pH ~8.0 | Quenches unreacted this compound. |

Table 2: Representative Data for a Two-Step Bioconjugation Using a 2-Bromobutyryl Linker

| Step | Reagent | Molar Excess | Reaction Time | Temperature | Expected Outcome |

| 1. Protein Acylation | This compound | 20-fold | 2 hours | Room Temp. | Introduction of bromo-butyryl groups on the protein surface. |

| 2. Payload Conjugation | Thiol-containing payload | 10-fold | 12 hours | Room Temp. | Covalent attachment of the payload via a stable thioether bond. |

Experimental Protocols

Protocol 1: General Procedure for Protein Acylation with this compound

This protocol describes a general method for acylating a purified protein with this compound.

Materials:

-

Purified protein of interest

-

Reaction Buffer (e.g., PBS, pH 7.5)

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column

Procedure:

-

Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the Reaction Buffer.

-

Reagent Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 100 mM).

-

Acylation Reaction: a. While gently stirring the protein solution, add the desired molar excess of the this compound stock solution dropwise. b. Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours with gentle agitation.

-

Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted this compound. Incubate for 30 minutes at room temperature.

-

Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column pre-equilibrated with the desired storage buffer.

Protocol 2: Quantitative Analysis of Protein Butyrylation by Mass Spectrometry

This protocol outlines a general workflow for the identification and quantification of butyrylated proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

Materials:

-

Acylated protein sample (from Protocol 1)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (or other suitable protease)

-

LC-MS/MS system

Procedure:

-

Protein Denaturation and Reduction: Denature the protein sample in a buffer containing 8 M urea and reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.

-

Alkylation: Alkylate free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

-

Digestion: Dilute the sample with an appropriate buffer to reduce the urea concentration to less than 2 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

-

LC-MS/MS Analysis: Acidify the peptide mixture with formic acid and analyze the sample using a high-resolution LC-MS/MS system.

-

Data Analysis: Use specialized software to search the acquired MS/MS spectra against a protein database to identify and quantify butyrylated peptides. The mass shift corresponding to the addition of a butyryl group (+70.0419 Da) should be specified as a variable modification on lysine residues.

Signaling Pathways and Experimental Workflows

Protein butyrylation, particularly on histones, plays a key role in epigenetic regulation by influencing chromatin structure and gene expression.[3] This modification is dynamically regulated by enzymes such as p300/CBP, which act as writers, and histone deacetylases (HDACs), which act as erasers.[4]

Caption: Protein butyrylation signaling pathway.

The experimental workflow for studying protein acylation using this compound typically involves protein modification followed by downstream analysis.

Caption: Experimental workflow for protein acylation studies.

Applications in Drug Development

The use of this compound in protein acylation studies offers several avenues for drug development professionals.

-

Target Identification and Validation: By using this compound to create chemical probes, researchers can identify novel protein targets of butyrylation. This can uncover new therapeutic targets for diseases where this PTM is dysregulated.[2]

-

Enzyme Inhibitor Screening: The acylation reaction can be used to develop assays for screening inhibitors of enzymes that regulate butyrylation, such as HDACs and acyltransferases.[4] Identifying compounds that modulate the activity of these enzymes is a key strategy in developing treatments for various cancers and inflammatory diseases.

-